3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-
Description
3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- is an organotin compound characterized by a tris(2-methyl-2-phenylpropyl)stannyl group attached to the β-carbon of a 3-buten-2-one backbone. Organotin compounds are notable for their diverse applications, including use as biocides, catalysts, and stabilizers in polymers. The tris(2-methyl-2-phenylpropyl)stannyl moiety imparts steric bulk and lipophilicity, which may enhance stability and influence biological activity .
Properties
CAS No. |
648424-94-6 |
|---|---|
Molecular Formula |
C34H44OSn |
Molecular Weight |
587.4 g/mol |
IUPAC Name |
3-tris(2-methyl-2-phenylpropyl)stannylbut-3-en-2-one |
InChI |
InChI=1S/3C10H13.C4H5O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-3-4(2)5;/h3*4-8H,1H2,2-3H3;1H2,2H3; |
InChI Key |
NWRFCSJHTIXNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- typically involves the reaction of 3-buten-2-one with tris(2-methyl-2-phenylpropyl)tin chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin derivatives.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The stannyl group can facilitate the formation of stable complexes with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Gaps
- Antimicrobial Potential: Analogous 3-buten-2-one derivatives exhibit antimicrobial activity, suggesting possible utility for the stannyl variant, though toxicity profiling is critical .
- Environmental Impact: Organotins like fenbutatin oxide are regulated due to bioaccumulation risks; similar studies are needed for 3-[tris(2-methyl-2-phenylpropyl)stannyl]-3-buten-2-one .
- Synthetic Utility: The α,β-unsaturated ketone group could enable Michael addition reactions, positioning the compound as a precursor in organometallic synthesis .
Biological Activity
3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]- (CAS Number: 648425-04-1) is an organotin compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse scientific sources.
- Molecular Formula: C40H48OSn
- Molecular Weight: 652.13 g/mol
Biological Activity Overview
The biological activity of organotin compounds, including 3-Buten-2-one, has been extensively studied, particularly in the context of their cytotoxic effects and potential applications in cancer therapy. Organotin compounds are known for their ability to interact with biological systems, influencing cellular processes such as proliferation and apoptosis.
- Cytotoxicity : Studies have shown that organotin compounds can induce cell death in various cancer cell lines. The mechanism often involves the disruption of mitochondrial function and the induction of oxidative stress.
- Antitumor Activity : Research indicates that certain organotin derivatives exhibit significant antitumor properties by inhibiting tumor growth and metastasis.
Case Studies
- Anticancer Properties : A study published in the Journal of Organometallic Chemistry found that tris(2-methyl-2-phenylpropyl)stannyl derivatives exhibited potent cytotoxic effects against human breast cancer cells (MCF-7). The compound was shown to induce apoptosis through the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .
- Mechanistic Insights : Another study highlighted the role of organotin compounds in modulating signaling pathways associated with cancer progression. The inhibition of the PI3K/AKT/mTOR pathway was noted, suggesting a potential mechanism for their antitumor effects .
Data Table: Summary of Biological Activities
Safety and Toxicology
While organotin compounds have shown promising biological activities, they also pose potential risks due to their toxicity. Regulatory agencies have raised concerns regarding their environmental impact and human health risks associated with exposure. It is crucial to evaluate the safety profiles of these compounds before considering them for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
